5-Ethynylpyridin-2-amine chemical properties and structure
5-Ethynylpyridin-2-amine chemical properties and structure
An In-depth Technical Guide to 5-Ethynylpyridin-2-amine: Properties, Reactivity, and Applications
Introduction
5-Ethynylpyridin-2-amine is a versatile heterocyclic building block of significant interest to researchers in medicinal chemistry, materials science, and synthetic organic chemistry. Its unique trifunctional structure, comprising a pyridine ring, a primary aromatic amine, and a terminal alkyne, provides a powerful platform for the synthesis of complex molecular architectures. The pyridine moiety is a well-established pharmacophore found in numerous FDA-approved drugs, lending favorable ADME properties and biological interaction capabilities.[1][2] The amino and ethynyl groups serve as reactive handles for a variety of chemical transformations, most notably for derivatization and cross-coupling reactions. This guide provides a comprehensive overview of the chemical properties, structure, reactivity, and key applications of 5-Ethynylpyridin-2-amine, offering field-proven insights for its effective utilization in research and development.
Physicochemical and Structural Properties
A thorough understanding of the fundamental properties of a chemical reagent is paramount for its safe handling and successful application in experimental design.
Identity and Nomenclature
-
IUPAC Name: 5-ethynylpyridin-2-amine[3]
-
Synonyms: 2-Amino-5-ethynylpyridine, 5-Ethynyl-2-pyridinamine[4][5]
Core Physicochemical Data
The physical properties of 5-Ethynylpyridin-2-amine are summarized in the table below. This data is essential for determining appropriate reaction conditions, purification methods, and storage protocols.
| Property | Value | Source(s) |
| Appearance | Light yellow solid | [7] |
| Boiling Point | 254 °C at 760 mmHg | [4] |
| Flash Point | 107.4 °C | [4] |
| Purity | >95% | [6] |
Anticipated Spectroscopic Signature
While specific experimental spectra require acquisition, the structural features of 5-Ethynylpyridin-2-amine allow for the prediction of its characteristic spectroscopic data, which is crucial for reaction monitoring and structural confirmation.[8]
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the three aromatic protons on the pyridine ring, typically in the δ 6.5-8.5 ppm range, with coupling patterns dictated by their relative positions. A sharp singlet corresponding to the acetylenic proton (C≡C-H) would likely appear around δ 3.0-3.5 ppm. The two protons of the primary amine (-NH₂) would present as a broad singlet, the chemical shift of which is highly dependent on solvent and concentration.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum should display seven distinct signals. The two sp-hybridized carbons of the ethynyl group are expected in the δ 70-90 ppm region. The five sp²-hybridized carbons of the pyridine ring will resonate in the aromatic region, typically between δ 110-160 ppm.
-
Infrared (IR) Spectroscopy: The IR spectrum provides valuable information about the functional groups present.[9] Key expected absorption bands include:
-
N-H stretching: A pair of medium-to-strong bands around 3300-3500 cm⁻¹ for the primary amine.
-
C≡C-H stretching: A sharp, strong band near 3300 cm⁻¹.
-
C≡C stretching: A weak-to-medium band around 2100-2150 cm⁻¹.
-
C=N and C=C stretching: Multiple bands in the 1450-1650 cm⁻¹ region, characteristic of the pyridine ring.
-
-
Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak (M⁺) at m/z = 118.14, corresponding to the molecular weight of the compound.[8]
Safety and Handling
As a Senior Application Scientist, ensuring laboratory safety is non-negotiable. 5-Ethynylpyridin-2-amine is a hazardous substance and must be handled with appropriate precautions.
-
GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3][5]
-
Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[5][10]
Handling and Storage Protocol:
-
Work in a well-ventilated fume hood.
-
Wear standard personal protective equipment (PPE), including a lab coat, safety glasses, and chemically resistant gloves.[11][12]
-
Avoid inhalation of dust and direct contact with skin and eyes.[11]
-
Store the compound in a tightly sealed container in a dry, well-ventilated place.[5] For long-term stability and to maintain product quality, storage in a freezer is recommended.[11]
Chemical Reactivity and Synthetic Protocols
The synthetic utility of 5-Ethynylpyridin-2-amine stems from the distinct reactivity of its functional groups. The terminal alkyne is a versatile handle for carbon-carbon bond formation, while the primary amine allows for straightforward derivatization.
Sonogashira Coupling
The Sonogashira reaction is a robust and widely used cross-coupling method to form a C(sp²)-C(sp) bond between a vinyl or aryl halide and a terminal alkyne.[13][14] This reaction is catalyzed by palladium and a copper(I) co-catalyst.[13] For 5-Ethynylpyridin-2-amine, this reaction is fundamental for its synthesis and for its subsequent use in building more complex molecules.
Generalized Protocol for Sonogashira Coupling using 2-Amino-5-bromopyridine:
-
Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-amino-5-bromopyridine (1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 4-10 mol%).
-
Solvent and Reagents: Add a suitable anhydrous solvent (e.g., THF or DMF) and an amine base (e.g., triethylamine or diisopropylamine, 2-3 eq.).
-
Alkyne Addition: Add the terminal alkyne (e.g., trimethylsilylacetylene, 1.2-1.5 eq.) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 50-80 °C) and monitor its progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction, dilute with a suitable solvent (e.g., ethyl acetate), and wash with aqueous ammonium chloride and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel. If a silyl-protected alkyne was used, a subsequent deprotection step (e.g., with K₂CO₃ in methanol or TBAF in THF) is required to yield the terminal alkyne.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction, the cornerstone of "Click Chemistry," is a highly efficient and regioselective cycloaddition between a terminal alkyne and an azide to form a 1,4-disubstituted 1,2,3-triazole.[15][16] This reaction is prized for its reliability, high yields, and tolerance of a wide range of functional groups.[16] 5-Ethynylpyridin-2-amine is an ideal substrate for CuAAC, enabling the facile linking of the aminopyridine core to various azide-containing molecules.
Generalized Protocol for CuAAC Reaction:
-
Setup: In a vial, dissolve the azide (1.0 eq.) and 5-Ethynylpyridin-2-amine (1.0-1.1 eq.) in a suitable solvent system (e.g., t-BuOH/H₂O, THF/H₂O, or DMF).
-
Catalyst Preparation: In a separate vial, prepare the catalyst solution by dissolving a copper(II) source (e.g., CuSO₄·5H₂O, 1-5 mol%) and a reducing agent (e.g., sodium ascorbate, 5-10 mol%) in water.
-
Reaction: Add the catalyst solution to the substrate mixture. Stir vigorously at room temperature. The reaction is often complete within 1-24 hours. Monitor by TLC or LC-MS.
-
Workup: Upon completion, dilute the reaction with water and extract with a suitable organic solvent (e.g., ethyl acetate or DCM). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: The resulting 1,2,3-triazole can often be isolated in high purity after simple filtration or may be further purified by column chromatography or recrystallization if necessary.
Synthesis of 5-Ethynylpyridin-2-amine
A common and reliable route to 5-Ethynylpyridin-2-amine involves the Sonogashira coupling of a protected alkyne with 2-amino-5-bromopyridine, which is readily prepared from 2-aminopyridine.[17][18]
Materials Science and Bioconjugation
In materials science, the rigid, stable 1,2,3-triazole linker formed via the click reaction makes 5-Ethynylpyridin-2-amine a useful monomer for synthesizing functional polymers and materials with tailored electronic or optical properties. [19]In bioconjugation, this molecule can be used to label biomolecules like proteins or nucleic acids that have been modified to contain an azide group. This allows for the introduction of the aminopyridine moiety, which can act as a metal-chelating site or a handle for further functionalization, aiding in the development of probes for biological imaging and diagnostics. [19]
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